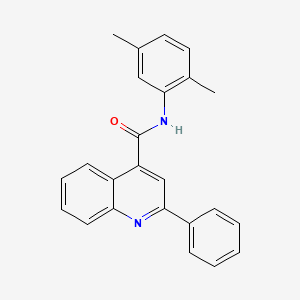![molecular formula C18H20N2O3S B6044152 1-[(4-tert-butylphenyl)methyl]benzimidazole-2-sulfonic acid](/img/structure/B6044152.png)
1-[(4-tert-butylphenyl)methyl]benzimidazole-2-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-tert-butylphenyl)methyl]benzimidazole-2-sulfonic acid is a complex organic compound belonging to the benzimidazole family Benzimidazoles are heterocyclic aromatic compounds characterized by a fusion of benzene and imidazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-tert-butylphenyl)methyl]benzimidazole-2-sulfonic acid typically involves multi-step organic reactions. One common method includes the condensation of 4-tert-butylbenzyl chloride with o-phenylenediamine, followed by sulfonation using sulfuric acid or chlorosulfonic acid. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or toluene to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent product quality. The use of catalysts and advanced purification techniques like recrystallization and chromatography is common to achieve high-purity compounds.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-tert-butylphenyl)methyl]benzimidazole-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonic acid group to a sulfonamide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Halogenated benzimidazole derivatives.
Scientific Research Applications
1-[(4-tert-butylphenyl)methyl]benzimidazole-2-sulfonic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 1-[(4-tert-butylphenyl)methyl]benzimidazole-2-sulfonic acid involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes and receptors, inhibiting their activity. The sulfonic acid group enhances the compound’s solubility and reactivity, facilitating its interaction with biological molecules. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Benzimidazole: The parent compound, known for its broad-spectrum biological activity.
2-Benzimidazolemethanol: A derivative with enhanced solubility and biological activity.
5-Aminobenzimidazole: Known for its use in medicinal chemistry and drug development.
Uniqueness: 1-[(4-tert-butylphenyl)methyl]benzimidazole-2-sulfonic acid stands out due to the presence of the tert-butylphenyl group, which enhances its lipophilicity and stability. The sulfonic acid group further increases its solubility and reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
1-[(4-tert-butylphenyl)methyl]benzimidazole-2-sulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-18(2,3)14-10-8-13(9-11-14)12-20-16-7-5-4-6-15(16)19-17(20)24(21,22)23/h4-11H,12H2,1-3H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFFDBMRYSEQSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2S(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-(3-fluorophenyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B6044090.png)
![ETHYL 2-[3-(2,6-DICHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-AMIDO]BENZOATE](/img/structure/B6044092.png)

![(2-Methylsulfanyl-1,3-thiazol-4-yl)-[9-(2-phenylethyl)-2,9-diazaspiro[4.5]decan-2-yl]methanone](/img/structure/B6044101.png)
![(1R,2R,4R)-N-[[2-(diethylamino)pyridin-3-yl]methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B6044103.png)
![ethyl 1-[3-(3-methyl-1H-pyrazol-1-yl)propanoyl]-3-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxylate](/img/structure/B6044112.png)
![1-[[2-(2,2-Dimethylpropylsulfonyl)-3-(2-methoxyethyl)imidazol-4-yl]methyl]-3-propoxypiperidine](/img/structure/B6044118.png)
![2-[(4-METHOXYPHENYL)METHYL]-8-[(PYRIDIN-3-YL)METHYL]-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE](/img/structure/B6044123.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-2-(1H-pyrazol-1-yl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6044131.png)
![4-(3,4-dihydroxyphenyl)-3-methyl-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6044143.png)
![ethyl 1-(5-cyclopropyl-1H-pyrazole-3-carbonyl)-3-[(4-fluorophenyl)methyl]piperidine-3-carboxylate](/img/structure/B6044144.png)
![N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B6044150.png)
![1-(2,3-dihydro-1H-indol-1-ylcarbonyl)-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one](/img/structure/B6044154.png)
![2-[4-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-(thiophen-2-ylmethyl)piperazin-2-yl]ethanol](/img/structure/B6044155.png)
